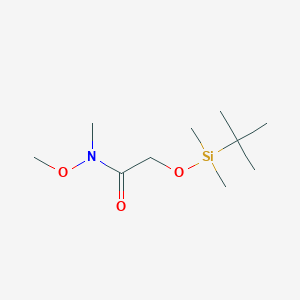
2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide
Übersicht
Beschreibung
2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylacetamide is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to an acetamide moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide typically involves the reaction of tert-butyldimethylsilyl chloride with N-methoxy-N-methylacetamide in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl chloride acts as a silylating agent, converting the hydroxyl group into a silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is stirred continuously to ensure complete conversion. After the reaction, the product is purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) are used to cleave the silyl ether group.
Major Products
Oxidation: Silanols and corresponding oxidized products.
Reduction: Alcohols and corresponding reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials where selective protection and deprotection of functional groups are required.
Wirkmechanismus
The mechanism of action of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether used in organic synthesis.
tert-Butyldimethylsilyloxyethanol: A silyl ether with similar protective properties.
Uniqueness
2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylacetamide is unique due to its specific combination of a silyl ether and an acetamide moiety. This combination provides both stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to protect hydroxyl groups selectively and its ease of removal under mild conditions make it a preferred choice in complex synthetic routes.
Eigenschaften
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(6,7)14-8-9(12)11(4)13-5/h8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLNVUMNDCNCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)
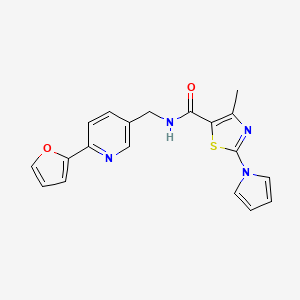
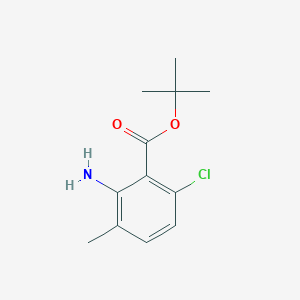

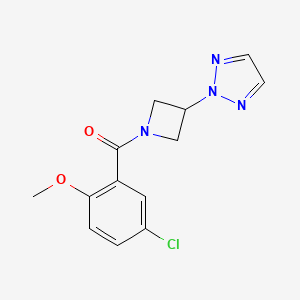
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)
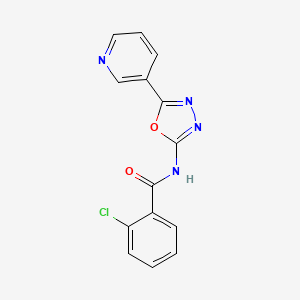
![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)
![4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2752633.png)
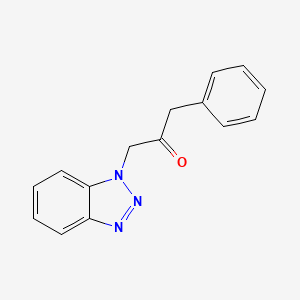
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)



